

# Early Research and Discovery of JNJ-28330835: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ-28330835**

Cat. No.: **B1673012**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**JNJ-28330835** is a nonsteroidal, selective androgen receptor modulator (SARM) that emerged from Johnson & Johnson's research and development pipeline.<sup>[1][2]</sup> SARMs are a class of therapeutic compounds that mimic the anabolic effects of testosterone on muscle and bone, but with reduced androgenic effects on other tissues, such as the prostate.<sup>[3][4]</sup> Early preclinical research on **JNJ-28330835**, primarily conducted in rat models, demonstrated its potential as a tissue-selective agent for conditions such as muscle wasting and sexual dysfunction.<sup>[1][3]</sup> This technical guide synthesizes the publicly available information on the early research and discovery of **JNJ-28330835**, focusing on its mechanism of action, preclinical pharmacology, and the experimental approaches used in its initial characterization.

## Core Discovery and Mechanism of Action

**JNJ-28330835** was identified as part of a broader discovery program focused on identifying novel, orally active SARMs.<sup>[1]</sup> The core principle behind SARM development is to create ligands for the androgen receptor (AR) that induce a conformational change distinct from that induced by endogenous androgens like testosterone and dihydrotestosterone (DHT). This differential receptor conformation is believed to lead to tissue-selective gene expression, promoting anabolic effects in muscle and bone while minimizing androgenic activity in tissues like the prostate and seminal vesicles.<sup>[4]</sup>

**JNJ-28330835** acts as a ligand for the androgen receptor, demonstrating mixed agonist and antagonist activity in androgen-responsive cell-based assays.[1][3] In preclinical studies, it has shown the ability to stimulate the growth of the levator ani muscle, an indicator of anabolic activity, while simultaneously exhibiting anti-androgenic effects on the prostate in the presence of endogenous testosterone.[1][5]

## Signaling Pathway

The androgen receptor signaling pathway is central to the mechanism of action of **JNJ-28330835**. In its inactive state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. The tissue selectivity of SARMs like **JNJ-28330835** is thought to arise from the recruitment of different co-regulatory proteins (coactivators and corepressors) to the AR in different tissues, leading to a differential gene expression profile compared to endogenous androgens.



[Click to download full resolution via product page](#)

**Figure 1:** Simplified Androgen Receptor Signaling Pathway for **JNJ-28330835**.

## Preclinical Pharmacology

The majority of publicly available data on **JNJ-28330835** comes from preclinical studies in rats. These studies were designed to assess its tissue selectivity and efficacy in models of muscle

growth and sexual behavior.

## In Vivo Efficacy

The primary preclinical model used to evaluate the anabolic and androgenic activity of SARMs is the castrated male rat model. In this model, the reduction in androgen levels following castration leads to atrophy of androgen-dependent tissues like the levator ani muscle and prostate gland.

Key findings from in vivo studies include:

- Anabolic Activity: **JNJ-28330835** demonstrated a dose-dependent increase in the weight of the levator ani muscle in castrated rats, with a maximal effect observed at a dose of 10 mg/kg.[3]
- Androgenic Activity: In intact male rats, **JNJ-28330835** showed a reduction in prostate weight by approximately 30% at a 10 mg/kg dose, indicating a partial antagonist effect in this tissue.[3]
- Body Composition: In orchidectomized rats, **JNJ-28330835** was shown to prevent about half of the loss of lean body mass and restore approximately 30% of lost lean mass in aged orchidectomized rats.[3]
- Sexual Behavior: In a model of female sexual behavior, **JNJ-28330835** enhanced the preference of ovariectomized female rats for sexually intact males.[3]

Table 1: Summary of In Vivo Efficacy Data for **JNJ-28330835** in Rats

| Parameter           | Animal Model               | Dose          | Outcome                                          | Reference |
|---------------------|----------------------------|---------------|--------------------------------------------------|-----------|
| Anabolic Activity   | Castrated Male Rats        | 10 mg/kg      | Maximal stimulation of levator ani muscle growth | [3]       |
| Androgenic Activity | Intact Male Rats           | 10 mg/kg      | ~30% reduction in prostate weight                | [3]       |
| Lean Body Mass      | Orchiectomized Rats        | Not Specified | Prevented 50% of lean body mass loss             | [3]       |
| Lean Body Mass      | Aged Orchidectomized Rats  | Not Specified | Restored ~30% of lost lean mass                  | [3]       |
| Sexual Behavior     | Ovariectomized Female Rats | Not Specified | Enhanced preference for intact males             | [3]       |

Note: Specific quantitative data for binding affinity (Ki) and in vitro potency (IC50) for **JNJ-28330835** are not publicly available.

## Experimental Protocols

Detailed experimental protocols specifically for **JNJ-28330835** are not available in the public literature. However, based on standard methodologies for SARM evaluation, the following general protocols would have likely been employed.

## Androgen Receptor Binding Assay (General Protocol)

This assay is used to determine the affinity of a compound for the androgen receptor.

- Preparation of Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of rat prostate tissue or using a recombinant human androgen receptor.

- Radioligand: A radiolabeled androgen, such as [<sup>3</sup>H]-mibolerone, is used as the ligand.
- Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (**JNJ-28330835**).
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, often by filtration.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The equilibrium dissociation constant (K<sub>i</sub>) can then be calculated using the Cheng-Prusoff equation.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. JNJ-28330835 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. JNJ-28330835 - Wikipedia [en.wikipedia.org]
- 3. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving selective androgen receptor modulator discovery and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Research and Discovery of JNJ-28330835: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673012#early-research-and-discovery-of-jnj-28330835>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)